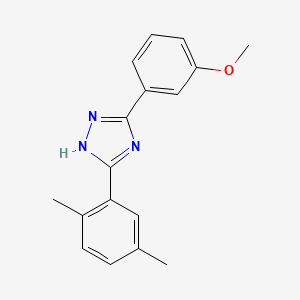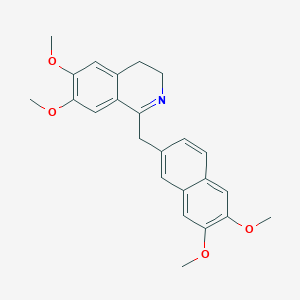![molecular formula C15H22N6O5S B12908505 (2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)
(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid is a complex organic compound that features a unique combination of amino acids and nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the nucleoside analog:
Amino acid coupling: The nucleoside analog is then coupled with the amino acid through a series of protection and deprotection steps.
Thioether formation: The final step involves the formation of the thioether linkage under mild conditions to avoid degradation of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesizers and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can be used to modify the purine base or the thioether linkage.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the purine base or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield modified purine bases.
科学的研究の応用
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, while the amino acid moiety can interact with proteins. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose.
S-Adenosylmethionine: A compound involved in methyl group transfers.
Cysteine: An amino acid containing a thiol group.
Uniqueness
(S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid is unique due to its combination of a nucleoside analog and an amino acid. This dual functionality allows it to interact with both nucleic acids and proteins, making it a versatile tool in biochemical research.
特性
分子式 |
C15H22N6O5S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-17-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-27-3-2-7(16)15(24)25/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H,24,25)(H,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |
InChIキー |
GEJILRRXJVSBCM-TWBCTODHSA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


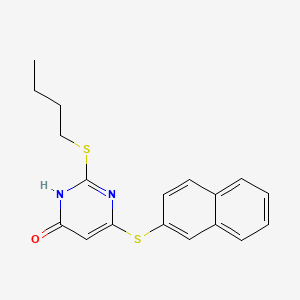
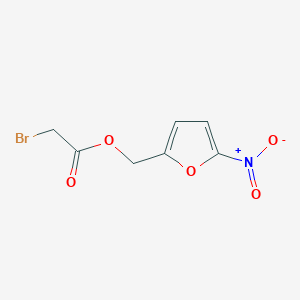

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)

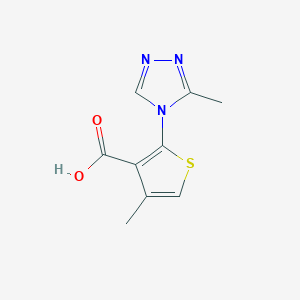

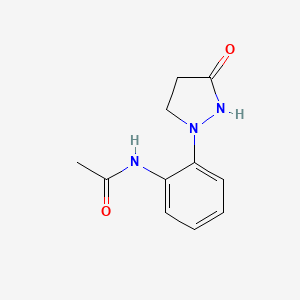

![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)
![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
